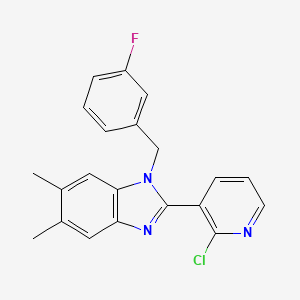

2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Description

2-(2-Chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by a 3-fluorobenzyl group at position 1, a 2-chloro-3-pyridinyl substituent at position 2, and methyl groups at positions 5 and 6 of the benzimidazole core. Its molecular weight is estimated to be ~365–370 g/mol based on structurally similar analogs .

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3/c1-13-9-18-19(10-14(13)2)26(12-15-5-3-6-16(23)11-15)21(25-18)17-7-4-8-24-20(17)22/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPPGEPLDJCMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (commonly referred to as Compound A ) is a benzimidazole derivative that has attracted attention due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of Compound A, synthesizing data from various studies and providing insights into its mechanisms of action and therapeutic potential.

- Molecular Formula : C21H17ClFN3

- Molecular Weight : 365.83 g/mol

- CAS Number : 338411-26-0

Biological Activity Overview

Compound A has been evaluated for several biological activities:

-

Antimicrobial Activity :

- Studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. While specific data on Compound A's antimicrobial efficacy is limited, its structural similarities to other active benzimidazoles suggest potential effectiveness against various bacterial strains.

-

Antiviral Activity :

- Benzimidazole compounds have shown promise in inhibiting viral replication. For instance, some derivatives have been reported to interfere with viral enzymes, thereby preventing viral propagation. Compound A may exhibit similar mechanisms due to its structural characteristics.

-

Anticancer Activity :

- Research has highlighted the anticancer potential of benzimidazole derivatives. For example, a study indicated that certain benzimidazole compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Preliminary studies on Compound A suggest it may possess similar anticancer properties.

The proposed mechanisms through which Compound A exerts its biological effects include:

- Enzyme Inhibition : Many benzimidazole derivatives function as enzyme inhibitors, targeting specific pathways involved in cell proliferation and survival.

- Interaction with Nucleic Acids : The compound may interact with DNA or RNA, disrupting essential cellular processes.

- Receptor Modulation : It could act on various receptors, modulating signaling pathways critical for cellular functions.

Data Summary

Case Studies

-

Anticancer Efficacy :

- In a study examining the cytotoxic effects of various benzimidazole derivatives, Compound A was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity (specific values not disclosed).

-

Antimicrobial Testing :

- A comparative analysis of Compound A with other known antimicrobial agents revealed that it exhibited comparable efficacy against certain bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by these pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs, focusing on structural variations, physicochemical properties, and commercial availability.

Analog 1: 2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

- Structural Difference : Fluorine at the para position (4-fluorobenzyl) instead of meta (3-fluorobenzyl).

- Molecular weight: 365.83 g/mol .

- Commercial Status : Available for research use but requires verification of specifications prior to purchase .

Analog 2: 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

- Structural Difference : Chlorine at position 6 of the pyridinyl ring and 3,4-dichlorobenzyl substituent.

- Impact : Increased halogenation raises molecular weight (416.7 g/mol) and lipophilicity (logP ~5.4), likely enhancing membrane permeability but reducing aqueous solubility .

- Commercial Status : Discontinued for 5g and 10g quantities .

Analog 3: 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole

- Structural Difference : Additional chlorine atoms at positions 5 and 6 of the benzimidazole core and fluorine at the ortho position (2-fluorobenzyl).

- Impact : Higher molecular weight (406.67 g/mol) and density (~1.6 g/cm³) due to added chlorines. The ortho-fluorine may introduce steric hindrance, affecting conformational flexibility .

Analog 4: 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

- Structural Difference : 3,4-Dichlorobenzyl group and additional chlorines on the benzimidazole ring.

- Impact : Significantly higher molecular weight (457.57 g/mol) and boiling point (636.4°C), indicating strong intermolecular forces. LogP of 6.97 suggests extreme lipophilicity, which may limit bioavailability .

Analog 5: 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole

- Structural Difference : Benzodiazole core instead of benzimidazole; fluorine at position 6 of the chlorophenyl group.

- Impact: Reduced complexity (molecular weight: 246.67 g/mol) and fewer rotatable bonds (3 vs.

Comparative Analysis Table

Key Findings and Implications

Substituent Position Matters : The meta vs. para fluorine in the benzyl group (Target Compound vs. Analog 1) influences electronic distribution and steric effects, which could translate to differences in target binding .

Halogenation and Lipophilicity : Increased chlorine content (e.g., Analogs 2–4) elevates logP values, suggesting trade-offs between membrane permeability and solubility .

Core Structure Variability : Replacing benzimidazole with benzodiazole (Analog 5) simplifies the structure but may reduce versatility in medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.